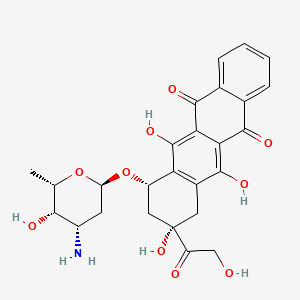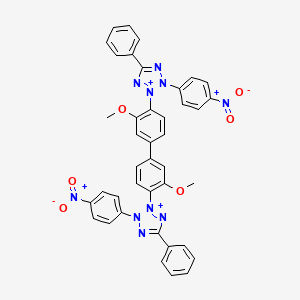
Nitroblue tetrazolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitro blue tetrazolium(2+) is an organic cation.
Colorless to yellow dye that is reducible to blue or black formazan crystals by certain cells; formerly used to distinguish between nonbacterial and bacterial diseases, the latter causing neutrophils to reduce the dye; used to confirm diagnosis of chronic granulomatous disease.
Wissenschaftliche Forschungsanwendungen
Lipoprotein Separation
- NBT is used as a prestain for the separation of serum lipoproteins via polyacrylamide disc electrophoresis. It has been found effective in demonstrating major lipoprotein bands and identifying additional α- and β3-lipoprotein bands (Segal, Putman, Levi, & Lewis, 1974).
Studying Neutrophil Physiology
- NBT is valuable in studying neutrophil physiology, particularly in the context of phagocytosis and the factors affecting it. Its ability to form a particulate object of phagocytosis while functioning as a visible marker has been notable (Segal, 1974).
Investigating Thyroid Cell Polarity
- In thyroid research, NBT has been used to demonstrate redox systems, particularly in thyroid follicular cells. Its reduction has been observed along the apical membrane of the follicular cell, making it a useful marker of thyroid-cell polarity (Sande, Ketelbant-Balasse, Schell-Frederick, & Dumont, 1982).
Forensic Medicine Applications
- NBT is used in forensic medicine for establishing intravital lesions and areas of ischemic changes in the skin and muscles during autopsies (Kis’, 2013).
Detecting Bacterial Infections
- In medical diagnostics, the NBT test has been applied to detect bacterial infections, especially in uraemic and immunosuppressed renal transplant patients (Wollman, David, Brennan, Lewy, Stenzel, Rubin, & Miller, 1972).
Studying Chronic Granulomatous Disease
- NBT testing has been instrumental in researching chronic granulomatous disease, revealing abnormalities in NBT oxidation and bacterial killing, suggesting a pattern of sex-modified autosomal recessive inheritance (Chandra, Cope, & Soothill, 1969).
Histochemical Applications
- The histochemical nitroblue tetrazolium reduction test has been used in differential diagnosis of acute infections. It helps in identifying the state of neutrophil dysfunction and differentiating bacterial from viral infections (Humbert, Marks, Hathaway, & Thoren, 1971).
Eigenschaften
CAS-Nummer |
7695-60-5 |
|---|---|
Produktname |
Nitroblue tetrazolium |
Molekularformel |
C40H30N10O6+2 |
Molekulargewicht |
746.7 g/mol |
IUPAC-Name |
2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-2-ium |
InChI |
InChI=1S/C40H30N10O6/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54/h3-26H,1-2H3/q+2 |
InChI-Schlüssel |
JPXMTWWFLBLUCD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8 |
Andere CAS-Nummern |
7695-60-5 |
Synonyme |
Blue, Nitrotetrazolium Nitro-BT Nitroblue Tetrazolium Nitroblue, Tetrazolium Nitrotetrazolium Blue Tetrazolium Nitroblue Tetrazolium, Nitroblue |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



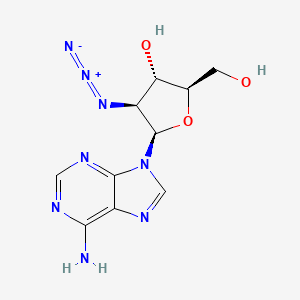
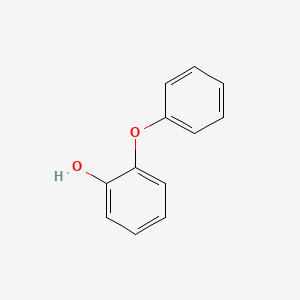
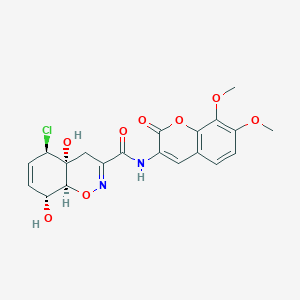
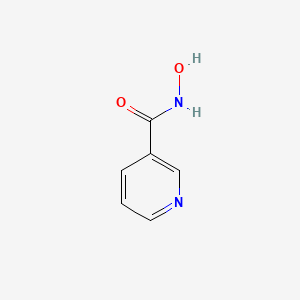
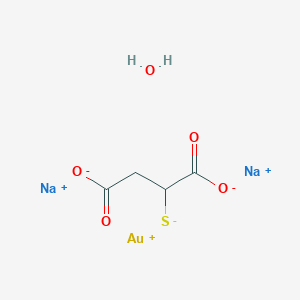
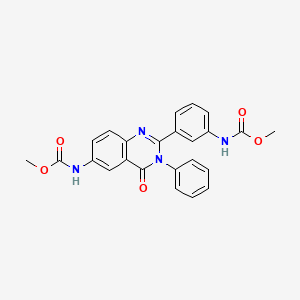
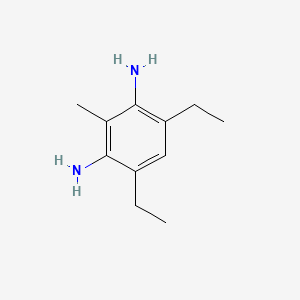
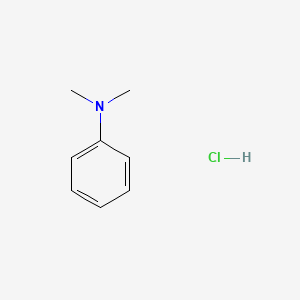
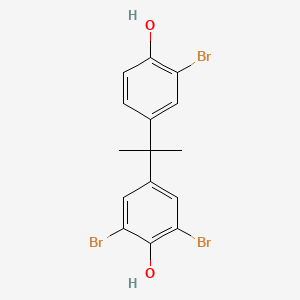
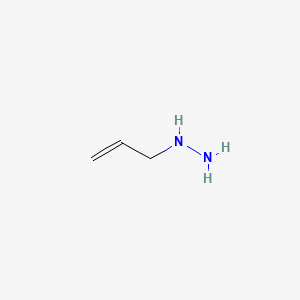
![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)
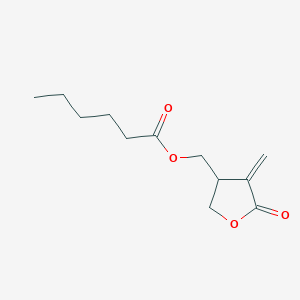
![17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate](/img/structure/B1197367.png)
